![molecular formula C14H13N3O B2476570 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline CAS No. 1016741-75-5](/img/structure/B2476570.png)
4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline, also known as IMPY, is a small molecule that has gained significant attention in the scientific community due to its potential applications in drug development. IMPY is a heterocyclic compound that contains an imidazo[1,2-a]pyridine ring system and an aniline group. This molecule has been synthesized using various methods and has been found to exhibit promising biological activities.
Scientific Research Applications
- Research Findings : Researchers synthesized a series of novel KRAS G12C inhibitors using imidazo[1,2-a]pyridine as the core scaffold. Compound I-11 emerged as a potent anticancer agent against KRAS G12C-mutated NCI-H358 cells .
- Research Findings : These compounds have been investigated for use in optoelectronic devices, such as sensors and emitters for confocal microscopy and imaging .
- Research Findings : A new complex derived from imidazo[1,2-a]pyridine demonstrated excellent corrosion inhibition efficiency (99%) at low concentrations .
- Research Findings : The same prepared complex also exhibited antibacterial activity against E. coli and Bacillus spp bacteria .
- Research Findings : Several therapeutically utilized medications, including zolpidem and alpidem, are based on this scaffold .
Anticancer Agents
Optoelectronic Devices
Corrosion Inhibitors
Antibacterial Agents
Drug Prejudice Scaffold
Material Science
Mechanism of Action
Target of Action
The primary targets of 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline are acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , and lipoxygenase (LOX) . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activities . The docking study revealed that the compound has important binding interactions with the AChE, BChE, and sLOX-1 enzyme active sites .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway, which is involved in neurotransmission. The inhibition of LOX affects the arachidonic acid pathway, which is involved in inflammation .
Pharmacokinetics
Imidazole-containing compounds are generally known for their broad range of chemical and biological properties, which may influence their absorption, distribution, metabolism, and excretion .
Result of Action
The inhibition of AChE, BChE, and LOX by 4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline can lead to changes in neurotransmission and inflammation. This can result in various molecular and cellular effects, depending on the context .
properties
IUPAC Name |
4-(imidazo[1,2-a]pyridin-2-ylmethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c15-11-4-6-13(7-5-11)18-10-12-9-17-8-2-1-3-14(17)16-12/h1-9H,10,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJLDIGGBRVMKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.